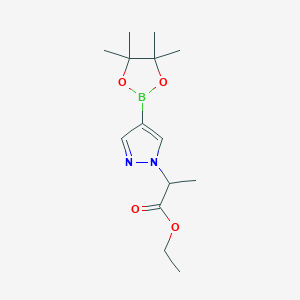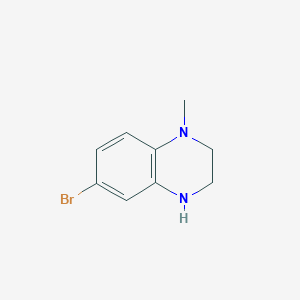![molecular formula C7H5BrN2OS B1444561 2-Bromo-5-méthoxy-thiazolo[5,4-b]pyridine CAS No. 214337-35-6](/img/structure/B1444561.png)
2-Bromo-5-méthoxy-thiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine familyThe thiazolo[5,4-b]pyridine scaffold is known for its biological relevance and has been studied for its diverse pharmacological activities .
Applications De Recherche Scientifique
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a phosphoinositide 3-kinase inhibitor, which is important in cancer research.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Materials Science: The compound’s heterocyclic structure can be used in the development of new materials with specific properties.
Méthodes De Préparation
The synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid. This method results in the formation of the target compound, 5-methoxythiazolo[4,5-b]-pyridin-2-amine
Analyse Des Réactions Chimiques
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the kinase, inhibiting its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-Bromo-5-chloro-thiazolo[5,4-b]pyridine: This compound has a chlorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a different substitution pattern and a tetrahydrothiazolo ring, which can lead to different chemical and biological properties.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRHCDBAVCPFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)




